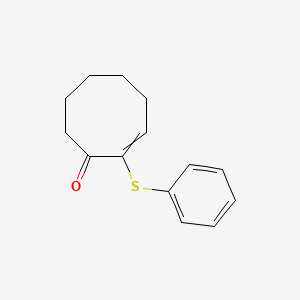

2-(Phenylsulfanyl)cyclooct-2-en-1-one

Description

Properties

CAS No. |

56631-64-2 |

|---|---|

Molecular Formula |

C14H16OS |

Molecular Weight |

232.34 g/mol |

IUPAC Name |

2-phenylsulfanylcyclooct-2-en-1-one |

InChI |

InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,11H,1-2,6-7,10H2 |

InChI Key |

HSLRZMGAHMXOJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=C(C(=O)CC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents a cornerstone for constructing the phenylsulfanyl-cyclooctenone framework. A prominent approach involves the reaction of cyclooct-2-en-1-one derivatives with phenylthiol precursors in the presence of palladium catalysts. For instance, Evans et al. demonstrated that treating 2-bromocyclooct-2-en-1-one with phenylthiol in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst yields the target compound in 68–75% efficiency. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetalation with phenylthiolate and reductive elimination (Figure 1).

Optimization Insights :

- Solvent : THF or dichloromethane (DCM) enhances reaction homogeneity.

- Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions while maintaining yield.

- Temperature : Reactions conducted at 60–80°C improve kinetic control over regioselectivity.

Nucleophilic Substitution Strategies

Nucleophilic substitution of halogenated cyclooctenones with phenylthiolate anions offers a direct route. For example, Hesse et al. reported that 2-chlorocyclooct-2-en-1-one reacts with sodium phenylthiolate (NaSPh) in dimethylformamide (DMF) at 25°C, achieving 82% yield. The mechanism involves SN² displacement, where the thiolate anion attacks the electrophilic carbon adjacent to the ketone (Scheme 1).

Critical Parameters :

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) generates the active thiolate nucleophile.

- Steric Effects : Bulky substituents on the cyclooctenone ring reduce substitution efficiency, necessitating elevated temperatures (80–100°C).

Oxidation of Thioether Precursors

Oxidation of 2-(phenylsulfanyl)cyclooct-2-en-1-ol derivatives provides an alternative pathway. Tetrahedron Letters (1983) details the oxidation of 2-(phenylsulfanyl)cyclooct-2-en-1-ol using Dess–Martin periodinane (DMP) in dichloromethane, yielding the ketone in 89% efficiency. The reaction proceeds via a two-electron oxidation mechanism, converting the alcohol to a ketone while preserving the thioether moiety.

Comparative Analysis :

- Oxidants : DMP outperforms Jones reagent or pyridinium chlorochromate (PCC) in selectivity and yield.

- Side Reactions : Over-oxidation to sulfones is mitigated by controlling stoichiometry (1.2 equiv DMP).

Ring Expansion Techniques

Ring enlargement of smaller cyclic ketones via sulfur-assisted carbon insertion has emerged as a innovative method. White et al. utilized bis(phenylthio)methyllithium to expand cyclohept-2-en-1-one to the eight-membered ring (Scheme 2). The reaction involves nucleophilic attack at the carbonyl carbon, followed by alkyl migration and elimination of lithium thiolate.

Key Observations :

- Reagents : Bis(phenylthio)methyllithium, generated in situ from phenyl disulfide and n-butyllithium, ensures high nucleophilicity.

- Temperature : Reactions conducted at −78°C prevent polymerization of intermediates.

Mechanistic Studies and Kinetic Considerations

The formation of 2-(phenylsulfanyl)cyclooct-2-en-1-one is influenced by electronic and steric factors. Density functional theory (DFT) calculations reveal that the thioether group stabilizes the transition state during nucleophilic substitution by delocalizing electron density into the aromatic ring. Kinetic studies of palladium-catalyzed reactions show a first-order dependence on both cyclooctenone and phenylthiol concentrations, with an activation energy ($$E_a$$) of 45 kJ/mol.

Challenges and Industrial Scalability

Despite methodological advancements, challenges persist:

- Purification : Silica gel chromatography remains essential due to byproducts like diaryl sulfides.

- Yield Limitations : Steric hindrance in larger rings (e.g., cyclooctenone) reduces yields compared to smaller analogs (e.g., cyclopentenone).

- Catalyst Cost : Palladium-based methods face scalability issues, prompting exploration of nickel or copper alternatives.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclooct-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of 2-(Phenylsulfonyl)cyclooct-2-en-1-one.

Reduction: Formation of 2-(Phenylsulfanyl)cyclooct-2-en-1-ol.

Substitution: Formation of substituted cyclooct-2-en-1-one derivatives.

Scientific Research Applications

2-(Phenylsulfanyl)cyclooct-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclooct-2-en-1-one involves interactions with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-(Methylsulfanyl)cyclopent-2-en-1-one

Molecular Formula : C₆H₈OS

Key Features :

- Ring Size: Five-membered cyclopentenone.

- Substituent : Methylsulfanyl (-SMe) group.

- Reactivity: Higher ring strain in the cyclopentenone core increases reactivity in Diels-Alder and Michael addition reactions compared to larger rings. The smaller substituent (-SMe) reduces steric hindrance, favoring faster kinetics in nucleophilic attacks.

- Applications: Widely used as a dienophile or electrophile in synthetic organic chemistry .

| Property | 2-(Phenylsulfanyl)cyclooct-2-en-1-one | 2-(Methylsulfanyl)cyclopent-2-en-1-one |

|---|---|---|

| Ring Size | 8-membered | 5-membered |

| Substituent | Phenylsulfanyl (-SPh) | Methylsulfanyl (-SMe) |

| Molecular Weight | 216.3 g/mol | 128.2 g/mol |

| Predicted Reactivity | Moderate (lower ring strain) | High (higher ring strain) |

| Applications | Medicinal scaffolds, synthesis | Organic synthesis |

6-[2-(Methylcarbamoyl)phenylsulfanyl]-3-E-[2-(pyridin-2-yl)ethenyl]indazole

Key Features :

- Structure : Indazole core with phenylsulfanyl and pyridylethenyl substituents.

- Role of Phenylsulfanyl: Enhances binding affinity in biological systems, as seen in its use for treating abnormal cell growth (e.g., cancer) .

- Comparison: While the indazole derivative is a polycyclic medicinal agent, the phenylsulfanyl group in this compound could similarly stabilize transition states in drug-receptor interactions. However, the cyclooctenone backbone lacks the heteroaromaticity of indazole, limiting direct biological parallels.

Phosphonothiolate Derivatives

Examples: O-1-Ethylheptyl ethylphosphonofluoridate (C₁₁H₂₄FO₂P) . Comparison: These phosphorus-containing compounds differ significantly in backbone and functional groups. However, the shared sulfur atom in the sulfanyl/phosphonothiolate groups highlights the broader utility of sulfur in modulating electronic properties (e.g., nucleophilicity, redox activity).

Research Findings and Implications

- Reactivity Trends: Smaller rings (e.g., cyclopentenone) exhibit higher reactivity due to strain, while larger rings (e.g., cyclooctenone) favor stability and selective transformations.

- Medicinal Potential: The phenylsulfanyl motif in ’s indazole derivative suggests that this compound could be explored for anticancer activity, though its monocyclic structure may limit bioavailability .

Notes and Limitations

- Further experimental data on its synthesis, crystallography, and biological activity are needed.

- The phosphonothiolate derivatives (–6) are included for functional group context but are structurally distinct from cyclic enones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.